molecular formula C14H27NO3 B577693 (S)-tert-Butyl 3-((S)-1-hydroxy-3-methylbutyl)pyrrolidine-1-carboxylate CAS No. 1251570-88-3

(S)-tert-Butyl 3-((S)-1-hydroxy-3-methylbutyl)pyrrolidine-1-carboxylate

Cat. No. B577693
CAS RN: 1251570-88-3
M. Wt: 257.374
InChI Key: MQRNOQSTKGOKHN-RYUDHWBXSA-N
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Description

The compound “(S)-tert-Butyl 3-((S)-1-hydroxy-3-methylbutyl)pyrrolidine-1-carboxylate” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. They are widely used in the synthesis of pharmaceuticals and natural products .


Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also has a tert-butyl group and a hydroxy-methylbutyl group attached to the pyrrolidine ring .


Chemical Reactions Analysis

Pyrrolidines can undergo various chemical reactions, including N-acylation and N-Boc protection . They can also participate in Michael addition reactions .

Scientific Research Applications

Asymmetric Catalysis

This compound, being a derivative of proline, can act as an efficient and versatile organocatalyst for a series of asymmetric catalytic processes . These include the aldol reaction, Mannich reaction, Michael reaction, Diels–Alder reaction, α-amination of aldehydes, and α-alkylation of aldehydes .

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs)

The compound can be used in the synthesis of chiral pyrrolidine functionalized MOFs and COFs . These frameworks show superiority because of their crystalline structure, rational designable and tunable framework .

Heterogeneous Catalysts

The compound can be incorporated into porous silica and traditional inorganic porous crystalline materials such as zeolite to construct heterogeneous catalysts . These materials display limited BET surface area; furthermore, the weak interaction of the host material and the guest functional molecules always leads to undesired guest leaching .

Organocatalysts for Asymmetric Michael Additions

A series of chiral pyrrolidine-type quaternary alkylammonium ionic liquids were synthesized and served as efficient catalysts for asymmetric Michael additions of aldehydes and ketones to nitroolefins . The corresponding adducts were obtained in excellent enantioselectivities (>99% ee) and diastereoselectivities (>99% dr) under solvent-free reaction conditions .

Chiral Ligand Synthesis

The compound has been successfully synthesized from a natural proline and can be used as a chiral ligand . DFT (B3LYP) method has been used to determine the structure .

Future Directions

The future directions for this compound could involve further studies to determine its potential applications. Pyrrolidine derivatives have been studied for their potential use in various fields, including medicine and agriculture .

properties

IUPAC Name

tert-butyl (3S)-3-[(1S)-1-hydroxy-3-methylbutyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3/c1-10(2)8-12(16)11-6-7-15(9-11)13(17)18-14(3,4)5/h10-12,16H,6-9H2,1-5H3/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRNOQSTKGOKHN-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1CCN(C1)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([C@H]1CCN(C1)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90721414
Record name tert-butyl (3S)-3-[(1S)-1-hydroxy-3-methylbutyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1251570-88-3
Record name tert-butyl (3S)-3-[(1S)-1-hydroxy-3-methylbutyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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